molecular formula C6H10ClF3N2OS B1521280 N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1078162-94-3

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No. B1521280
CAS RN: 1078162-94-3
M. Wt: 250.67 g/mol
InChI Key: XJBZRJYXTSODGB-UHFFFAOYSA-N
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Description

“N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride” is a chemical compound that contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also contains a trifluoroethyl group, which is a fluorinated alkyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a five-membered thiazolidine ring, a trifluoroethyl group attached to the nitrogen atom, and a carboxamide group attached to the 4-position of the thiazolidine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxamide could undergo hydrolysis, and the thiazolidine ring could potentially be opened under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group and the electronegative fluorine atoms would likely make the compound relatively polar .

Scientific Research Applications

Synthesis and Biological Activity

  • Influenza Neuraminidase Inhibitors : Thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against the neuraminidase of influenza A virus. These compounds, derived from l-cysteine hydrochloride, have shown moderate activity, indicating their potential as novel inhibitors for influenza treatment (Yu Liu et al., 2011).

  • Anti-anoxic Activity : Derivatives possessing a nitrogenous basic moiety at the C-2 position of the thiazole ring have been prepared and tested for anti-anoxic activity, showing potent effects compared to established compounds. This highlights their relevance in cerebral protection studies (M. Ohkubo et al., 1995).

  • Antimicrobial Activity : A new series of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized, demonstrating weak to moderate antibacterial and antifungal activities. This underscores their potential as antimicrobial agents (Rakia Abd Alhameed et al., 2019).

Synthesis and Spectral Characteristics

  • The synthesis of thiazolidine derivatives with potential use in medicinal chemistry has been explored. One study focused on the synthesis and spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, illustrating the versatility of thiazolidine derivatives in creating bioactive compounds (Pavlo V. Zadorozhnii et al., 2019).

Potential Therapeutic Applications

  • Anticancer Activity : Novel thiazolidine-5-carboxamide derivatives have been evaluated for their anticancer activity against various cell lines, highlighting the potential of thiazolidine derivatives in cancer therapy (Wen-Xi Cai et al., 2016).

  • Antibacterial Agents : The synthesis and study of 2-imino-3-[carboxamido o-hydroxyphenyl]-5-arylidene-4-thiazolidinone derivatives as antibacterial agents reveal that certain substitutions on the thiazolidine core can significantly enhance antibacterial properties, making them valuable for developing new antibiotics (V. Patel et al., 2010).

Mechanism of Action

Without specific context or application, it’s challenging to determine the mechanism of action for this compound. If it’s intended for use as a drug, the mechanism of action would depend on the biological target .

Safety and Hazards

As with any chemical compound, handling “N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride” would require appropriate safety measures. The compound could potentially cause skin and eye irritation, and may cause respiratory irritation if inhaled .

Future Directions

The future research directions would depend on the intended application of this compound. If it’s being studied for potential medicinal applications, future research could involve further pharmacological testing and eventually clinical trials .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2OS.ClH/c7-6(8,9)2-10-5(12)4-1-13-3-11-4;/h4,11H,1-3H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBZRJYXTSODGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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